3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile
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Overview
Description
3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a synthetic organic compound characterized by the presence of an indole ring substituted with a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the reaction of an indole derivative with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(6-(trifluoromethyl)pyridin-2-yl)propanenitrile
- 3-Oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile
Uniqueness
Compared to similar compounds, 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile stands out due to the presence of the indole ring, which is known for its diverse biological activities. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell signaling.
Inhibition of GSK-3β
GSK-3β has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound demonstrates promising inhibitory potency with an IC50 value reported at approximately 480 nM, indicating its potential as a therapeutic agent against GSK-3β .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that modifications to the indole structure can enhance potency and metabolic stability. For instance, derivatives with shorter alkyl chains exhibit improved activity compared to those with larger substituents due to steric hindrance effects .
Study 1: GSK-3β Inhibition
In a study evaluating various indole derivatives, this compound was synthesized and tested for its inhibitory effects on GSK-3β. The compound demonstrated a competitive inhibition mechanism, binding effectively to the ATP site of the enzyme. Molecular dynamics simulations provided insights into its binding interactions, confirming the stability of the complex formed between the compound and GSK-3β .
Study 2: Metabolic Stability Assessment
Further investigations focused on the metabolic stability of this compound revealed that it retains activity in human liver microsomes, suggesting a favorable pharmacokinetic profile. This stability is crucial for potential therapeutic applications as it reduces the likelihood of rapid degradation in vivo .
Data Table: Biological Activity Summary
Compound Name | Target Enzyme | IC50 (nM) | Metabolic Stability | Notes |
---|---|---|---|---|
This compound | GSK-3β | 480 | High | Competitive inhibitor |
9H-pyrimido[4,5-b]indole derivative | GSK-3β | 360 | Moderate | Improved stability with amide bond |
Other Indole Derivatives | Various | Varies | Varies | Structure-dependent activity |
Properties
Molecular Formula |
C12H7F3N2O |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
3-oxo-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanenitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-8-9(11(18)3-4-16)6-17-10(8)5-7/h1-2,5-6,17H,3H2 |
InChI Key |
IDTOEXCYKYEYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)CC#N |
Origin of Product |
United States |
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